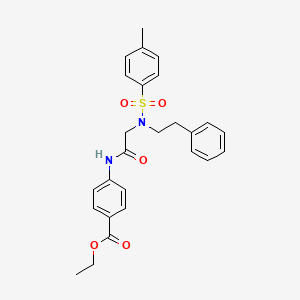
N-(4-carbamoylphenyl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. This compound is also known by its chemical name, NSC-87877, and is a member of the piperidine family of organic compounds.
Mecanismo De Acción
NSC-87877 has been shown to modulate the activity of various ion channels and receptors in the nervous system, including the transient receptor potential vanilloid 1 (TRPV1) channel, the N-methyl-D-aspartate (NMDA) receptor, and the voltage-gated sodium channel Nav1.7. It has been proposed that NSC-87877 binds to a specific site on these channels and receptors, leading to a conformational change that alters their activity.
Biochemical and Physiological Effects:
NSC-87877 has been shown to have a range of biochemical and physiological effects, depending on the target channel or receptor. For example, it has been shown to inhibit the activity of TRPV1, which is involved in pain sensation, inflammation, and thermoregulation. It has also been shown to inhibit the activity of Nav1.7, which is involved in pain sensation. In contrast, NSC-87877 has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSC-87877 has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on NSC-87877. One area of interest is the development of new drugs based on NSC-87877 for the treatment of various diseases. Another area of interest is the further elucidation of its mechanism of action and its effects on various ion channels and receptors. Additionally, NSC-87877 could be used as a tool to study protein-protein interactions in various biological systems.
Métodos De Síntesis
The synthesis of NSC-87877 involves a multistep process that begins with the reaction of 4-nitrobenzoyl chloride with piperidine. The resulting intermediate is then reacted with naphthalene-2-sulfonyl chloride to form the final product. This method has been optimized to produce high yields of NSC-87877 with excellent purity.
Aplicaciones Científicas De Investigación
NSC-87877 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, diabetes, and Alzheimer's disease. In pharmacology, it has been used to study the mechanism of action of various ion channels and receptors in the nervous system. In biotechnology, it has been used as a tool to study protein-protein interactions and to develop new diagnostic assays.
Propiedades
IUPAC Name |
ethyl 4-[[2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-3-33-26(30)22-11-13-23(14-12-22)27-25(29)19-28(18-17-21-7-5-4-6-8-21)34(31,32)24-15-9-20(2)10-16-24/h4-16H,3,17-19H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPBCUWQEBTLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

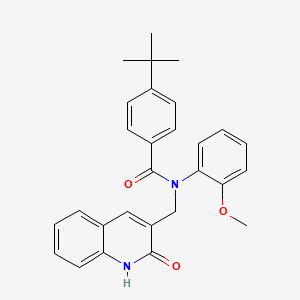
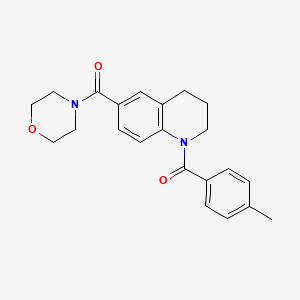

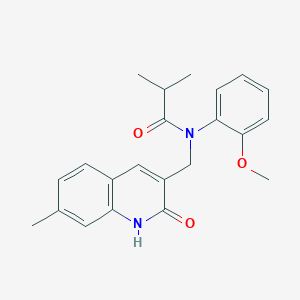

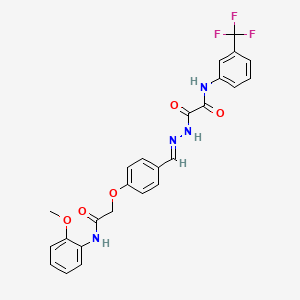
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)
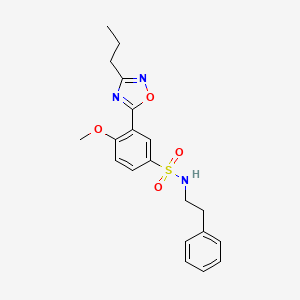

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
